7-Epi-10-deacetylcephalomannine

Descripción

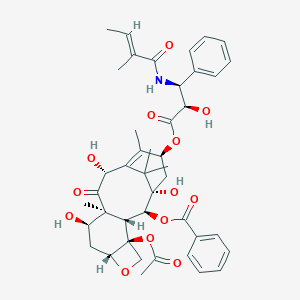

Structure

2D Structure

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28+,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDGUHVEJPNWQZ-WLNUZSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Epi-10-deacetylcephalomannine: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437), a class of diterpenoid compounds that have garnered significant attention in the pharmaceutical industry due to their potent anti-cancer properties. As a structural analogue of paclitaxel (B517696) (Taxol®) and cephalomannine, this compound is of considerable interest for its potential biological activity and as a candidate for drug development. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, aimed at supporting research and development efforts in oncology and natural product chemistry.

Natural Sources of this compound

This compound is a secondary metabolite found in various species of the yew tree, genus Taxus. Its presence has been identified in several species, indicating a widespread distribution within this genus. The primary natural sources include:

-

Taxus sumatrana : This species, also known as the Sumatran yew, has been specifically cited as a source of this compound, where it has been isolated from the needles.

-

Taxus media : Commonly known as the Anglo-Japanese yew, this hybrid species is another documented source of the compound.

-

Taxus canadensis : The Canadian yew has also been reported to contain this compound.

-

Taxus wallichiana : The Himalayan yew is another species from which 10-deacetylcephalomannine (B194024) and its C-7 epimer have been isolated, suggesting the presence of this compound.[1]

While the presence of this compound is confirmed in these species, quantitative data on its abundance is not as readily available as for major taxanes like paclitaxel. The concentration of taxanes can vary significantly based on the species, the specific part of the plant (e.g., needles, bark, twigs), the age of the plant, and the geographical location and growing conditions.

Table 1: Documented Natural Sources of this compound

| Taxus Species | Plant Part(s) Where Found |

| Taxus sumatrana | Needles |

| Taxus media | Not specified in available literature |

| Taxus canadensis | Not specified in available literature |

| Taxus wallichiana | General extract |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-established taxane biosynthetic pathway, which produces a vast array of structurally related compounds in Taxus species. While the specific enzymatic steps leading exclusively to this epimer are not fully elucidated, its formation can be understood within the broader context of taxane metabolism.

The core taxane skeleton is synthesized from geranylgeranyl diphosphate (B83284) (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of key intermediates such as 10-deacetylbaccatin III. The attachment of a C-13 side chain to this intermediate is a critical step in the formation of biologically active taxanes.

The formation of this compound is likely a result of an epimerization reaction. It has been reported that 10-deacetylcephalomannine can exist in an equilibrium with its C-7 epimer, this compound.[1] This suggests that the final step in the formation of this specific compound could be a non-enzymatic or enzyme-catalyzed epimerization at the C-7 position of 10-deacetylcephalomannine.

Below is a diagram illustrating the general taxane biosynthetic pathway, highlighting the likely point of divergence leading to this compound.

Experimental Protocols

The isolation and quantification of this compound from Taxus species involve multi-step processes that require careful optimization. Below are detailed methodologies for extraction, isolation, and quantification based on established protocols for taxane analysis.

Extraction of Total Taxanes from Taxus Needles

This protocol outlines a general procedure for the extraction of taxanes from dried plant material.

Materials:

-

Dried and powdered Taxus needles

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Maceration: Weigh 100 g of dried, powdered Taxus needles and place them in a large flask. Add 1 L of methanol and stir at room temperature for 24 hours.

-

Filtration: Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.

-

Re-extraction: Repeat the maceration process with the solid residue two more times to ensure complete extraction.

-

Solvent Evaporation: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a 1:1 mixture of dichloromethane and water (500 mL total volume). Shake vigorously in a separatory funnel and allow the layers to separate.

-

Collect the lower dichloromethane layer. Repeat the extraction of the aqueous layer with dichloromethane twice more.

-

Combine the dichloromethane fractions and wash with an equal volume of water to remove water-soluble impurities.

-

Defatting: Concentrate the dichloromethane extract to a small volume (approximately 50 mL). Add 200 mL of n-hexane to precipitate the more polar taxanes.

-

Filter the mixture to collect the precipitate, which contains the taxane fraction.

-

Drying: Dry the precipitate under vacuum to yield the crude taxane extract.

Isolation of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative preparative HPLC method for the isolation of the target compound from the crude taxane extract.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm)

Mobile Phase:

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

Procedure:

-

Sample Preparation: Dissolve the crude taxane extract in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 10 mL/min

-

Detection Wavelength: 227 nm

-

Gradient Elution:

-

0-10 min: 30% B

-

10-40 min: Linear gradient from 30% to 70% B

-

40-50 min: 70% B

-

50-55 min: Linear gradient from 70% to 30% B

-

55-60 min: 30% B (re-equilibration)

-

-

-

Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of interest based on the retention time of a this compound standard.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compound.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated this compound.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a sensitive and selective method for the quantification of the target compound in a complex matrix.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by spiking known amounts of the standard into a blank matrix (e.g., extract from a Taxus species known to have low levels of the compound). Prepare the sample extracts as described in the extraction protocol and dilute appropriately.

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Elution: A rapid gradient from 20% to 80% B over 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). The exact m/z values should be determined by direct infusion of the standard.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

Quantitative data for this compound is not extensively reported in the literature. Most studies focus on the quantification of paclitaxel, cephalomannine, and 10-deacetylbaccatin III. However, based on the available information, it is considered a minor taxane. The table below is a template for researchers to populate as more quantitative data becomes available.

Table 2: Quantitative Analysis of this compound in Taxus Species (Illustrative)

| Taxus Species | Plant Part | Extraction Method | Analytical Method | Concentration (% dry weight) | Reference |

| Taxus sumatrana | Needles | Methanol Extraction | HPLC | Data not available | [2] |

| Taxus media | Not specified | Not specified | Not specified | Data not available | [3] |

| Taxus wallichiana | General extract | Polar extract fractionation | Chromatography | Data not available | [1] |

Conclusion

This compound represents an intriguing, yet less-studied, member of the taxane family. Its presence across multiple Taxus species suggests a conserved role or a common side reaction within the taxane biosynthetic pathway. For researchers and drug development professionals, this compound offers opportunities for further investigation into its pharmacological properties and potential as a lead for novel anti-cancer therapies. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this compound, enabling further research into this promising natural product. Future studies focusing on the precise quantification of this compound in various Taxus species and the elucidation of the specific enzymatic control of its formation will be crucial for advancing our understanding and utilization of this valuable molecule.

References

The Biological Activity of 7-Epi-10-deacetylcephalomannine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the genus Taxus. As a structural analogue of the widely used chemotherapeutic agent paclitaxel (B517696) (Taxol®), this compound has garnered interest for its potential biological activities, primarily its antitumor properties. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and its influence on tubulin polymerization. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in the field of oncology.

Introduction

Taxanes represent a critical class of anticancer drugs that function by disrupting microtubule dynamics, a key process in cell division. This compound, a secondary metabolite isolated from yew trees, belongs to this family of compounds.[1] Its structural similarity to paclitaxel and cephalomannine (B1668392) suggests a comparable mechanism of action, centered on the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] The unique stereochemistry of this compound may, however, confer distinct biological properties, making it a subject of interest for the development of novel cancer therapeutics.[2]

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of this compound, like other taxanes, is its interaction with β-tubulin. This interaction promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2] This disruption of the natural microtubule dynamics interferes with the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. Consequently, the cell cycle is arrested, primarily at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).

A study on a closely related derivative, dibromo-7-epi-10-deacetylcephalomannine, demonstrated that this class of compounds likely binds to the same pocket on β-tubulin as paclitaxel.[3] Computational docking studies of this derivative suggest the formation of a halogen bond with amino acid residues near the N-terminus of β-tubulin, a finding that could guide the design of future taxane analogues with enhanced binding affinity.[3]

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound are limited in the publicly available literature. Most studies have focused on its more famous analogues. However, some data points are available, and inferences can be drawn from closely related compounds.

| Compound | Cell Line | Assay Type | Value | Reference |

| "Compound: 9" (likely this compound) | KB (human oral cancer) | Cytotoxicity | ED50: 4.6 x 10-2 µg/mL | [4] |

| Dibromo-7-epi-10-deacetylcephalomannine (analogue) | Not specified | Cytotoxicity and Microtubule Assembly | Potency profile similar to Taxol | [3] |

| Cephalomannine (related taxane) | Glioblastoma and Neuroblastoma cell lines | Cytotoxicity (MTT assay) | Less potent than Taxol and 10-deacetyltaxol (B21601) | [1] |

Note: The identity of "Compound: 9" as this compound is inferred from the context of the source but should be confirmed through further experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the biological activity of this compound. These protocols are based on established methods for taxane compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol (for promoting polymerization)

-

This compound

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of tubulin on ice. Prepare solutions of the test compound, positive control, and negative control at desired concentrations.

-

Reaction Mixture: In a pre-chilled microplate or cuvette, combine the polymerization buffer, GTP, and glycerol.

-

Initiation of Polymerization: Add the tubulin solution to the reaction mixture. To this, add the test compound or controls.

-

Measurement: Immediately place the plate or cuvette in the spectrophotometer pre-warmed to 37°C and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin assembly.

Signaling Pathways

The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, triggered by mitotic arrest. The sustained G2/M arrest leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death. While the core mechanism is established, the broader impact on other cellular signaling pathways has not been extensively studied for this specific compound. Research on other taxanes has suggested potential modulation of pathways involving Bcl-2 family proteins and mitogen-activated protein kinases (MAPKs), but further investigation is required to confirm these effects for this compound.

Conclusion and Future Directions

This compound is a promising taxane with demonstrated cytotoxic and microtubule-stabilizing properties. While it is currently less studied than its renowned relatives, the available data suggest a biological activity profile that warrants further investigation. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines, including drug-resistant variants.

-

Quantitative Tubulin Binding Studies: Measuring the binding affinity (e.g., Kd) of the compound to purified tubulin to better understand its potency at the molecular level.

-

In-depth Mechanistic Studies: Elucidating the downstream signaling pathways affected by this compound beyond the primary effect on microtubules.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models.

A more thorough understanding of the biological activity of this compound could pave the way for its development as a novel chemotherapeutic agent or as a lead compound for the synthesis of more potent and selective taxane derivatives.

References

- 1. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereomers of dibromo-7-epi-10-deacetylcephalomannine: crowded and cytotoxic taxanes exhibit halogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide to 7-Epi-10-deacetylcephalomannine (CAS: 78479-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a structural analogue of the widely used anticancer drug paclitaxel (B517696), it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, experimental protocols for its isolation and analysis, its mechanism of action, and its potential applications in oncology and drug development. A key focus of this document is the presentation of detailed methodologies and data in a structured format to aid researchers in their understanding and utilization of this compound.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 78479-12-6 | [2] |

| Molecular Formula | C43H51NO13 | [1][2] |

| Molecular Weight | 789.86 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Relative Density (Predicted) | 1.37 g/cm3 | [4] |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. A related compound, 7-epi-10-deacetyltaxol, is soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.5 mg/mL. | [1][5] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [4] |

Biological Activity and Mechanism of Action

Similar to other taxanes like paclitaxel and docetaxel, the primary mechanism of action of this compound is its interaction with tubulin, a key component of the cellular cytoskeleton.[2] It promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2]

The unique stereochemistry of this compound may confer distinct biological activities, including the potential to overcome drug resistance mechanisms that affect other taxanes.[2] Research suggests that taxanes with very high binding affinity for β-tubulin are able to counteract drug resistance mediated by P-glycoprotein (P-gp) overexpression or β-tubulin mutations.[6]

Experimental Protocols

Isolation and Purification from Taxus spp.

This compound is typically isolated from the needles of Taxus sumatrana.[5] The general procedure involves solvent extraction followed by chromatographic purification.

Protocol: General Isolation of Taxanes from Taxus Needles

-

Extraction:

-

Air-dry and grind the needles of Taxus sumatrana to a fine powder.

-

Extract the powdered needles with methanol (B129727) or a mixture of ethanol (B145695) and water (e.g., 70% ethanol) at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.

-

Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.

-

Combine the organic layers containing the taxanes and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Dissolve the dried extract in a minimal amount of a suitable solvent and apply it to a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing this compound.

-

Further purify the combined fractions using preparative HPLC, often on a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water, to obtain the pure compound.

-

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with 40% acetonitrile and increase to 60-70% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 227 nm.

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Techniques:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

-

3.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of taxanes.

-

Ionization Mode: Positive or negative ESI.

-

Analysis:

-

Full scan MS to determine the molecular weight ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation. For the related compound 10-deacetylcephalomannine, characteristic fragment ions are observed.[7] The fragmentation pathways can help in distinguishing it from its isomers.

-

Synthesis

While a total synthesis of this compound is not commonly performed due to its complexity, semi-synthesis from more abundant taxane precursors is a viable approach. A general strategy involves the modification of precursors like 10-deacetylbaccatin III (10-DAB) or other taxanes isolated from Taxus species.

A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction involving redox, acetylation, and deacetylation, followed by chromatographic separation.[8]

Applications in Drug Development

The primary application of this compound is in the field of oncology research. Its potent cytotoxic activity against various cancer cell lines makes it a compound of interest for the development of new anticancer therapies.[2] A particularly promising area of research is its potential to overcome multidrug resistance, a major challenge in cancer chemotherapy.[6]

Table 2: Preclinical Data for a Related Compound (7-epi-10-deacetyltaxol)

| Cell Line | Assay | Result (IC50) | Source |

| HeLa (Human cervical cancer) | Cytotoxicity | 85 µM | [1] |

Studies on derivatives of 10-deacetyl-7-propionyl cephalomannine have shown potent activity against both drug-sensitive and drug-resistant tumor cells, where resistance is mediated by either P-gp overexpression or β-tubulin mutations.[6] This suggests that modifications of the this compound scaffold could lead to the development of novel taxanes with improved efficacy against resistant cancers.

Conclusion

This compound is a valuable natural product with significant potential in cancer research and drug development. Its mechanism of action, similar to other clinically important taxanes, combined with its unique stereochemistry, makes it an interesting candidate for further investigation, particularly in the context of overcoming drug resistance. The information and protocols provided in this technical guide are intended to facilitate further research into this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 78479-12-6 | DDA47912 [biosynth.com]

- 3. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. Overcoming tumor drug resistance with C2-modified 10-deacetyl-7-propionyl cephalomannines: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Analysis of 7-Epi-10-deacetylcephalomannine in Taxus sumatrana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus sumatrana, a member of the yew family, is a significant source of various taxane (B156437) diterpenoids, a class of compounds renowned for their potent anticancer properties. Among these, 7-Epi-10-deacetylcephalomannine has been identified as a notable constituent of the needles of this plant.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this specific taxoid, tailored for researchers and professionals in the field of drug development. Taxanes, as a class, are known to interact with tubulin, promoting the assembly of microtubules and inhibiting their depolymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis

While the presence of this compound in Taxus sumatrana is established, specific quantitative yield data from the raw plant material is not extensively reported in the available literature. However, studies on related taxoids from other Taxus species provide a general indication of the typical yields, which can range from 0.001% to 0.05% of the dry weight of the plant material. It is important to note that the concentration of taxoids can be influenced by various factors, including the geographical location, age of the plant, and the specific plant part used for extraction.

Experimental Protocols

The isolation and purification of this compound from Taxus sumatrana involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on established methods for taxoid isolation.

Extraction of Crude Material

The initial step involves the extraction of the dried and powdered plant material (needles or bark) with a suitable organic solvent.

-

Plant Material: Dried and ground needles of Taxus sumatrana.

-

Solvent: Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).

-

Procedure:

-

The powdered plant material is macerated with the solvent at room temperature for an extended period (e.g., 24-48 hours), often with repeated solvent changes to ensure exhaustive extraction.

-

The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents: Typically, a biphasic system of water and an immiscible organic solvent like dichloromethane or ethyl acetate (B1210297) is used.

-

Procedure:

-

The crude extract is dissolved in the aqueous phase.

-

This solution is then partitioned against the organic solvent in a separatory funnel.

-

The organic layer, containing the taxoids, is collected, and the aqueous layer may be re-extracted to maximize recovery.

-

The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

-

Chromatographic Purification

The enriched taxoid fraction is then subjected to a series of chromatographic steps to isolate the individual compounds.

-

Techniques: A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed.

-

Procedure:

-

Column Chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used.

-

Final Purification: Final purification to obtain highly pure this compound may require repeated HPLC steps with different solvent systems or columns.

-

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS) are essential for unambiguous structure determination.

Mandatory Visualizations

Biological Activity and Cytotoxicity

This compound, like other taxanes, exhibits cytotoxic activity against various cancer cell lines.[4] This activity is primarily attributed to its ability to stabilize microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]

While comprehensive data for this compound is limited, studies on closely related taxoids provide insights into its potential potency. The cytotoxic effects of taxol, 10-deacetyltaxol (B21601), and cephalomannine (B1668392) have been evaluated against human glioblastoma and neuroblastoma cell lines.[6] The order of potency was found to be taxol > 10-deacetyltaxol > cephalomannine.[6] It is important to note that the cytotoxicity of these compounds can vary significantly depending on the cancer cell line being tested.

Conclusion

This compound is a naturally occurring taxoid found in Taxus sumatrana. While its isolation and structural characterization have been reported, further research is needed to quantify its abundance in this species and to fully elucidate its specific biological activities and potential as a therapeutic agent. The general protocols outlined in this guide provide a foundation for researchers to further investigate this and other related taxoids. The development of efficient isolation and purification methods is crucial for enabling more extensive biological and pharmacological studies of these promising anticancer compounds.

References

- 1. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxol and its related taxoids from the needles of Taxus sumatrana PMID: 7728941 | MCE [medchemexpress.cn]

- 3. This compound | 78479-12-6 | DDA47912 [biosynth.com]

- 4. Diastereomers of dibromo-7-epi-10-deacetylcephalomannine: crowded and cytotoxic taxanes exhibit halogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of stathmin in the regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Epi-10-deacetylcephalomannine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-10-deacetylcephalomannine is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a close structural analog of the potent anticancer drug paclitaxel (B517696), it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The document details its chemical identity, solubility, and other key physical characteristics. Furthermore, it outlines experimental protocols for the determination of these properties and visualizes its established mechanism of action through signaling pathway and experimental workflow diagrams.

Introduction

Taxanes represent a critical class of antineoplastic agents, with paclitaxel and docetaxel (B913) being prominent examples used in the treatment of a wide array of cancers. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This compound, an impurity and degradation product of cephalomannine, shares the characteristic taxane core structure and has been a subject of study to understand its own biological activity and to serve as a starting material for the semi-synthesis of other taxane derivatives. A thorough understanding of its physicochemical properties is paramount for its isolation, characterization, and potential therapeutic development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both in vitro and in vivo systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is a white crystalline powder.[1] While a specific melting point has not been definitively reported in the reviewed literature, it is expected to be a high-melting solid, characteristic of complex diterpenoids. Its solubility is limited in aqueous media but is enhanced in various organic solvents.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C43H51NO13 | [2] |

| Molecular Weight | 789.9 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | Not reported | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility of ≥ 2.5 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [3][4] |

| Relative Density (Predicted) | 1.37 g/cm³ | [5] |

| pKa | Not reported | - |

| LogP (Predicted) | 1.5 (XLogP3) | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. This section outlines the general protocols for determining key physicochemical and biological properties of taxanes like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7][8][9][10]

Determination of Solubility

Solubility is a key parameter for drug formulation and bioavailability.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.

-

The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Tubulin Polymerization Assay

This assay is fundamental to demonstrating the biological activity of taxanes.

Protocol:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (this compound) at various concentrations.

-

The reaction is initiated by raising the temperature to 37°C.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

-

An increase in the rate and extent of polymerization compared to a control (without the compound) indicates microtubule stabilization.

The following diagram illustrates the general workflow of a tubulin polymerization assay.

Caption: A generalized workflow for determining the effect of a compound on tubulin polymerization.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[2] This interference with the normal dynamic instability of microtubules has profound downstream effects on cellular processes, particularly in rapidly dividing cancer cells.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division by forming the mitotic spindle. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for the proper segregation of chromosomes. By binding to the β-tubulin subunit of the microtubule polymer, this compound suppresses this dynamic instability, effectively freezing the microtubules in a polymerized state.

This stabilization of microtubules leads to the formation of abnormal, non-functional mitotic spindles. The cell's spindle assembly checkpoint detects this abnormality and halts the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with tubulin.

References

- 1. Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 78479-12-6 | DDA47912 [biosynth.com]

- 3. This compound | CAS:78479-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. 10-Deacetylcephalomannine | C43H51NO13 | CID 6440548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. davjalandhar.com [davjalandhar.com]

7-Epi-10-deacetylcephalomannine molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Epi-10-deacetylcephalomannine, a naturally occurring taxoid with significant interest in the field of oncology. This document details its core physicochemical properties, biological activity, and a representative experimental workflow for its isolation.

Core Compound Properties

This compound is a complex diterpenoid and a structural analog of other prominent taxanes like paclitaxel. Its molecular and physical characteristics are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₃H₅₁NO₁₃ | [1] |

| Molecular Weight | 789.9 g/mol | [1] |

| Appearance | White powder | [2] |

| CAS Number | 78479-12-6 | [1] |

| Natural Source | Needles of Taxus sumatrana | [3][4] |

Biological Activity and Mechanism of Action

As a member of the taxane (B156437) family, this compound's primary mechanism of action involves its interaction with tubulin.[1] It promotes the assembly of microtubules while inhibiting their depolymerization.[1] This stabilization of microtubules disrupts the normal mitotic process in cells, leading to cell cycle arrest and ultimately, apoptosis. This activity is the basis for its investigation as a potential anti-cancer agent.[1]

Mechanism of action of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, the needles of Taxus sumatrana, typically involves a multi-step extraction and chromatographic purification process. The following is a representative workflow based on established methods for taxoid isolation.[3][5][6]

A representative workflow for the isolation of this compound.

1. Extraction:

-

Dried and ground needles of Taxus sumatrana are extracted with an aqueous ethanol (B145695) solution (typically 50-80% ethanol in water).[5] This initial step aims to extract a broad range of compounds, including the taxane mixture.

2. Solvent Partitioning:

-

The aqueous methanol (B129727) extract is then subjected to liquid-liquid partitioning. This may involve partitioning between water and a non-polar solvent like benzene to remove lipids and other non-polar constituents.[5]

-

Subsequent extraction with a solvent of intermediate polarity, such as chloroform, helps to concentrate the taxoids.[5]

3. Normal Phase Chromatography:

-

The resulting crude taxane mixture is then separated using normal phase column chromatography, often with silica gel as the stationary phase.[5][6]

-

Elution with a gradient of solvents allows for the separation of compounds based on their polarity, yielding fractions enriched with different taxanes.

4. Reverse Phase High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the target compound are further purified using reverse-phase HPLC.[5][6]

-

An octadecylsilane (B103800) (C18) column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5] This step provides high-resolution separation, allowing for the isolation of pure this compound.

5. Characterization:

-

The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

References

- 1. This compound | 78479-12-6 | DDA47912 [biosynth.com]

- 2. Crystallographic determination of stereochemistry of biologically active 2'',3''-dibromo-7-epi-10-deacetylcephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Epi-10-deacetylcephalomannine in Paclitaxel Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 7-Epi-10-deacetylcephalomannine in the semi-synthesis of the critical anticancer agent, paclitaxel (B517696). While often viewed as a process-related impurity, a comprehensive understanding of its formation, separation, and potential for conversion is paramount for optimizing paclitaxel production, ensuring drug purity, and maximizing yield. This document details the chemical context of its emergence, presents quantitative data on related impurities, outlines key experimental protocols, and provides visual representations of the synthetic and logical pathways involved.

Introduction: The Semi-Synthesis of Paclitaxel

The primary commercial route to paclitaxel is a semi-synthetic approach starting from precursors extracted from the needles and twigs of various yew species (Taxus sp.). The most common starting material is 10-deacetylbaccatin III (10-DAB), which is more abundant than paclitaxel itself. The semi-synthesis of paclitaxel from 10-DAB is a multi-step process that serves as a more sustainable alternative to direct extraction from the bark of the Pacific yew.

The general synthetic strategy involves three main stages:

-

Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position of 10-DAB is selectively protected to prevent unwanted side reactions in subsequent steps.

-

Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is acetylated to yield a baccatin (B15129273) III derivative.

-

Attachment of the C-13 Side Chain and Deprotection: A protected side chain is attached to the C-13 hydroxyl group, followed by the removal of the protecting groups to yield paclitaxel.

It is within this complex synthetic landscape that various structurally similar impurities, including this compound, can arise.

This compound: An In-depth Profile

This compound is a taxane (B156437) derivative that is structurally very similar to key intermediates in the paclitaxel synthesis pathway. Its name delineates its key structural features:

-

Cephalomannine (B1668392) core: It shares the same tetracyclic taxane core as paclitaxel but possesses a different N-acyl side chain at C-13. Specifically, it has a tigloyl group instead of the benzoyl group found in paclitaxel.

-

10-deacetyl: The acetyl group at the C-10 position is absent, similar to the starting material 10-DAB.

-

7-Epi: The stereochemistry of the hydroxyl group at the C-7 position is inverted relative to the naturally occurring and desired configuration.

Formation and Significance

The formation of this compound is primarily attributed to the phenomenon of epimerization . The hydrogen atom at C-7 is susceptible to abstraction under certain reaction conditions, particularly in the presence of bases. This can lead to the formation of an enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of the desired 7β-hydroxyl epimer and the undesired 7α-hydroxyl (7-epi) epimer.

The presence of this compound in the synthesis stream is significant for two primary reasons:

-

Process Impurity: As a structural isomer of a key intermediate, it can be carried through subsequent reaction steps, leading to the formation of 7-epipaclitaxel and other related impurities in the final product. Its similar polarity and structure to paclitaxel and its intermediates make its removal challenging, often requiring sophisticated chromatographic techniques.

-

Potential Intermediate: While primarily considered an impurity, the possibility of converting this compound back to a useful intermediate or directly to a paclitaxel analogue is a subject of interest for maximizing overall process yield. However, this conversion is often not straightforward and may require additional synthetic steps.

Quantitative Data on Paclitaxel Synthesis and Impurities

The efficiency of the semi-synthesis of paclitaxel is often evaluated by the yield and purity at each step. The presence of impurities, including cephalomannine and its derivatives, is a critical quality attribute that must be carefully controlled.

| Step | Product | Typical Yield (%) | Typical Purity (%) | Common Impurities |

| 1. Protection | 7-O-TES-10-deacetylbaccatin III | 85 - 95 | > 98 | Unreacted 10-DAB, over-silylated products |

| 2. Acetylation | 7-O-TES-baccatin III | 90 - 98 | > 98 | Unreacted 7-O-TES-10-deacetylbaccatin III |

| 3. Side Chain Attachment | Protected Paclitaxel Intermediate | 80 - 90 | > 95 | Unreacted 7-O-TES-baccatin III, side-chain dimers |

| 4. Deprotection | Paclitaxel | 85 - 95 | > 99.5 | 7-epipaclitaxel, baccatin III, 10-deacetylpaclitaxel, cephalomannine |

Table 1: Typical Yields, Purities, and Impurities in the Semi-Synthesis of Paclitaxel from 10-DAB.

| Impurity | Typical Level in Crude Paclitaxel | Separation Challenge |

| Cephalomannine | 1-10% | High |

| 7-Epipaclitaxel | 0.5-5% | Very High |

| Baccatin III | < 2% | Moderate |

| 10-Deacetylpaclitaxel | < 2% | Moderate |

| This compound | Variable, generally lower than cephalomannine | High |

Table 2: Common Impurities in Crude Paclitaxel and their Separation Challenges.

Experimental Protocols

The following are generalized experimental protocols for the key stages of paclitaxel semi-synthesis and the separation of related impurities. These protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

Protocol 1: Protection of the C-7 Hydroxyl Group of 10-DAB

-

Objective: To selectively protect the C-7 hydroxyl group of 10-DAB using triethylsilyl chloride (TESCl).

-

Materials: 10-deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Anhydrous pyridine (B92270), Anhydrous dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography, Hexanes, and Ethyl acetate (B1210297).

-

Procedure:

-

Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TESCl (1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.

-

Protocol 2: Acetylation of the C-10 Hydroxyl Group

-

Objective: To acetylate the C-10 hydroxyl group to form the baccatin III core structure.

-

Materials: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride or Acetic anhydride (B1165640), Anhydrous pyridine or 4-dimethylaminopyridine (B28879) (DMAP), Anhydrous dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography, Hexanes, and Ethyl acetate.

-

Procedure:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (1.2-2.0 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-TES-baccatin III.

-

Protocol 3: Side Chain Attachment

-

Objective: To couple the protected baccatin core with a β-lactam side chain precursor.

-

Materials: 7-O-TES-baccatin III, Protected β-lactam side chain, Lithium bis(trimethylsilyl)amide (LiHMDS), Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, and Silica gel for column chromatography.

-

Procedure:

-

Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Slowly add a solution of LiHMDS (typically 1.1 equivalents) and stir for 30-60 minutes.

-

In a separate flask, dissolve the protected β-lactam in anhydrous THF and add it to the reaction mixture.

-

Stir at the low temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude protected paclitaxel, which is then purified by silica gel chromatography.

-

Protocol 4: Deprotection to Yield Paclitaxel

-

Objective: To remove the triethylsilyl protecting group to yield paclitaxel.

-

Materials: Protected paclitaxel intermediate, Hydrofluoric acid-pyridine complex (HF-Py) or Trifluoroacetic acid (TFA), Acetonitrile (B52724) or Dichloromethane, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate, and Silica gel for column chromatography or preparative HPLC.

-

Procedure:

-

Dissolve the protected paclitaxel intermediate in acetonitrile or DCM.

-

Carefully add HF-Py or TFA at 0 °C.

-

Stir the reaction at 0 °C to room temperature for the required duration (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to dryness.

-

Purify the final product by silica gel chromatography or preparative HPLC to obtain high-purity paclitaxel.

-

Separation of Paclitaxel and Related Impurities

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate paclitaxel from closely related impurities such as cephalomannine and 7-epipaclitaxel.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column suitable for preparative scale separations.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient profile needs to be optimized based on the specific impurity profile of the crude mixture.

-

Detection: UV detection at 227 nm.

-

Procedure:

-

Dissolve the crude paclitaxel mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Run the optimized gradient elution program.

-

Collect fractions corresponding to the paclitaxel peak, as well as fractions containing significant impurities if further analysis or conversion is desired.

-

Analyze the collected fractions by analytical HPLC to determine purity.

-

Combine the pure paclitaxel fractions and evaporate the solvent to obtain the final product.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

A simplified workflow for the semi-synthesis of paclitaxel from 10-DAB.

Logical workflow for the purification of paclitaxel from its related impurities.

Conclusion

This compound represents a challenging yet important aspect of paclitaxel synthesis. While its direct conversion to paclitaxel is not a primary synthetic route, its formation through epimerization necessitates robust analytical and purification strategies to ensure the quality and safety of the final active pharmaceutical ingredient. A thorough understanding of the reaction mechanisms that lead to its formation can guide process optimization to minimize its generation. Furthermore, the development of efficient separation techniques is crucial for the economic viability of paclitaxel production. Continued research into the chemistry of this and other related taxane impurities will undoubtedly contribute to the ongoing efforts to improve the synthesis of this vital anticancer drug.

Spectroscopic and Mechanistic Analysis of 7-Epi-10-deacetylcephalomannine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the taxane (B156437) derivative 7-Epi-10-deacetylcephalomannine, a natural product of interest in oncological research. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the compound's primary mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found, the primary literature indicates its characterization by these methods. The data presented here is a representative compilation based on closely related taxane analogs, particularly 7-epi-taxol, and established knowledge of taxane chemistry.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.70 | d | 7.0 |

| H-3 | ~3.85 | d | 7.0 |

| H-5 | ~4.98 | d | 8.0 |

| H-6α | ~2.55 | m | |

| H-6β | ~1.90 | m | |

| H-7 | ~3.80 | t | 8.5 |

| H-10 | ~5.20 | s | |

| H-13 | ~6.25 | t | 8.5 |

| H-14α | ~2.25 | m | |

| H-14β | ~2.20 | m | |

| H-2' | ~5.50 | d | 2.5 |

| H-3' | ~5.80 | dd | 9.0, 2.5 |

| Me-16 | ~1.20 | s | |

| Me-17 | ~1.15 | s | |

| Me-18 | ~1.70 | s | |

| Me-19 | ~1.85 | s | |

| OAc-4 | ~2.30 | s | |

| Benzoyl-o | ~8.15 | d | 7.5 |

| Benzoyl-m,p | ~7.50-7.65 | m | |

| Tigloyl-3'' | ~6.90 | q | 7.0 |

| Tigloyl-Me-2'' | ~1.80 | s | |

| Tigloyl-Me-4'' | ~1.85 | d | 7.0 |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | ~79.0 |

| 2 | ~75.0 |

| 3 | ~46.0 |

| 4 | ~81.0 |

| 5 | ~84.0 |

| 6 | ~36.0 |

| 7 | ~72.0 |

| 8 | ~58.0 |

| 9 | ~204.0 |

| 10 | ~76.0 |

| 11 | ~134.0 |

| 12 | ~142.0 |

| 13 | ~72.0 |

| 14 | ~36.0 |

| 15 | ~43.0 |

| 16 | ~27.0 |

| 17 | ~22.0 |

| 18 | ~15.0 |

| 19 | ~10.0 |

| 20 | ~76.0 |

| OAc-4 (C=O) | ~171.0 |

| OAc-4 (Me) | ~21.0 |

| Benzoyl (C=O) | ~167.0 |

| Benzoyl (C-ipso) | ~129.0 |

| Benzoyl (C-o) | ~130.0 |

| Benzoyl (C-m) | ~128.5 |

| Benzoyl (C-p) | ~133.5 |

| Side Chain C-1' | ~173.0 |

| Side Chain C-2' | ~73.0 |

| Side Chain C-3' | ~55.0 |

| Tigloyl (C=O) | ~168.0 |

| Tigloyl C-2'' | ~128.0 |

| Tigloyl C-3'' | ~138.0 |

| Tigloyl Me-2'' | ~12.0 |

| Tigloyl Me-4'' | ~14.0 |

Mass Spectrometry (MS)

Mass spectral analysis of this compound would be expected to yield a protonated molecule [M+H]⁺ at m/z 790.3. The fragmentation pattern would be consistent with other taxane structures, showing characteristic losses of the side chain and other functional groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₄₃H₅₂NO₁₃⁺ | 790.3439 |

| [M+Na]⁺ | C₄₃H₅₁NNaO₁₃⁺ | 812.3258 |

| [M+K]⁺ | C₄₃H₅₁KNO₁₃⁺ | 828.2998 |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the needles or bark of various Taxus species.

-

Extraction: Dried and ground plant material is extracted with a methanol (B129727)/water mixture.

-

Partitioning: The crude extract is then partitioned between water and a non-polar solvent like hexane (B92381) to remove lipids. The aqueous layer is subsequently extracted with dichloromethane (B109758).

-

Chromatography: The dichloromethane extract is subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural assignment.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules and other adducts. MS/MS fragmentation data can be obtained to aid in structural confirmation.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's analysis and mechanism of action.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Mechanism of action of this compound leading to apoptosis in cancer cells.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Epi-10-deacetylcephalomannine from Baccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of 7-Epi-10-deacetylcephalomannine, a taxane (B156437) derivative of significant interest for oncological research, starting from the readily available precursor, baccatin (B15129273) III. The synthetic strategy involves a multi-step process including selective protection of hydroxyl groups, deacetylation, oxidation-reduction to achieve the C-7 epimerization, and coupling with the cephalomannine (B1668392) side chain. This application note is intended to serve as a comprehensive guide for researchers in synthetic chemistry and drug development.

Introduction

Taxanes are a class of diterpenoids that have demonstrated potent antitumor activity by promoting microtubule assembly and inhibiting their depolymerization, which ultimately disrupts mitosis in cancer cells. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent members of this family used in clinical practice, there is ongoing research to discover and synthesize novel taxane analogs with improved efficacy, better solubility, and reduced side effects. This compound is one such analog, whose unique stereochemistry may confer distinct biological activities. The semi-synthesis of taxane derivatives from advanced natural precursors like baccatin III is a crucial strategy to access these complex molecules. This protocol outlines a feasible synthetic route to obtain this compound from baccatin III.

Overall Synthetic Strategy

The synthesis of this compound from baccatin III necessitates a sequence of carefully orchestrated chemical transformations. The key strategic elements include the protection of reactive hydroxyl groups, the crucial epimerization of the C-7 hydroxyl group via an oxidation-reduction sequence, and the final attachment of the characteristic cephalomannine side chain.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of products should be carried out using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Step 1: Protection of the C-13 Hydroxyl Group of Baccatin III

To prevent unwanted reactions at the C-13 hydroxyl group during subsequent transformations, it is selectively protected, commonly with a triethylsilyl (TES) group.

Protocol:

-

Dissolve baccatin III (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilyl chloride (TESCl, 1.5 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 13-O-TES-baccatin III.

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| Baccatin III | 1.0 | >98% | (Specify) |

| Triethylsilyl chloride | 1.5 | >99% | (Specify) |

| Pyridine (anhydrous) | - | >99.8% | (Specify) |

| Ethyl acetate | - | HPLC grade | (Specify) |

| Hexanes | - | HPLC grade | (Specify) |

| Sodium bicarbonate | - | ACS grade | (Specify) |

| Magnesium sulfate | - | ACS grade | (Specify) |

| Product | Yield | Purity | |

| 13-O-TES-baccatin III | ~90% | >95% |

Step 2: Deacetylation at C-10

The acetyl group at the C-10 position is selectively removed to furnish the 10-deacetyl intermediate.

Protocol:

-

Dissolve 13-O-TES-baccatin III (1 equivalent) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).

-

Add a solution of sodium methoxide (B1231860) (NaOMe, 0.5 equivalents in methanol) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the reaction with acetic acid.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel chromatography to obtain 13-O-TES-10-deacetylbaccatin III.

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| 13-O-TES-baccatin III | 1.0 | >95% | (Specify) |

| Sodium methoxide (25% in MeOH) | 0.5 | - | (Specify) |

| Methanol | - | Anhydrous | (Specify) |

| Tetrahydrofuran | - | Anhydrous | (Specify) |

| Acetic acid | - | ACS grade | (Specify) |

| Product | Yield | Purity | |

| 13-O-TES-10-deacetylbaccatin III | ~85% | >95% |

Step 3: Oxidation of the C-7 Hydroxyl Group

The C-7 hydroxyl group is oxidized to a ketone, which is a necessary step for the subsequent stereoselective reduction to the epi-configuration.

Protocol:

-

Dissolve 13-O-TES-10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Add Dess-Martin periodinane (DMP, 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 13-O-TES-7-keto-10-deacetylbaccatin III.

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| 13-O-TES-10-deacetylbaccatin III | 1.0 | >95% | (Specify) |

| Dess-Martin periodinane | 1.5 | >97% | (Specify) |

| Dichloromethane (anhydrous) | - | >99.8% | (Specify) |

| Sodium thiosulfate | - | ACS grade | (Specify) |

| Sodium bicarbonate | - | ACS grade | (Specify) |

| Product | Yield | Purity | |

| 13-O-TES-7-keto-10-deacetylbaccatin III | ~90% | >95% |

Step 4: Stereoselective Reduction of the C-7 Ketone

The C-7 ketone is stereoselectively reduced to the 7α-hydroxyl (epi) configuration. The choice of reducing agent is critical for achieving high diastereoselectivity.

Protocol:

-

Dissolve 13-O-TES-7-keto-10-deacetylbaccatin III (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-selectride® (lithium tri-sec-butylborohydride, 1.5 equivalents, 1.0 M solution in THF) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel chromatography to obtain 13-O-TES-7-epi-10-deacetylbaccatin III.

| Reactant/Reagent | Molar Eq. | Purity | Supplier |

| 13-O-TES-7-keto-10-deacetylbaccatin III | 1.0 | >95% | (Specify) |

| L-selectride® (1.0 M in THF) | 1.5 | - | (Specify) |

| Tetrahydrofuran (anhydrous) | - | >99.9% | (Specify) |

| Ammonium chloride | - | ACS grade | (Specify) |

| Product | Yield | Purity | |

| 13-O-TES-7-epi-10-deacetylbaccatin III | ~80% | >95% |

Step 5: Deprotection of the C-13 Hydroxyl Group

The TES protecting group at C-13 is removed to allow for the subsequent coupling of the side chain.

Protocol:

-

Dissolve 13-O-TES-7-epi-10-deacetylbaccatin III (1 equivalent) in THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.2 equivalents, 1.0 M in THF).

-